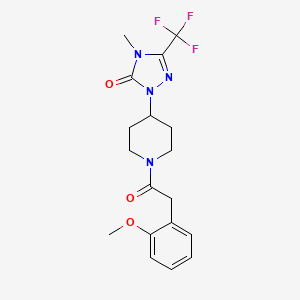

1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

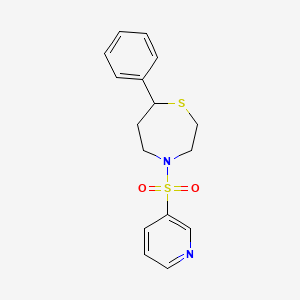

The compound is a complex organic molecule that features several functional groups and structural motifs, including a piperidine ring, a methoxyphenyl group, a trifluoromethyl group, and a 1,2,4-triazole ring. This compound is likely to be of interest due to the presence of these groups, which are commonly found in molecules with pharmacological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the anodic methoxylation of 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine leads to methoxy derivatives, which suggests that similar electrochemical methods could potentially be applied to the synthesis of the compound . The separation of isomeric derivatives through gas chromatography or reversed phase chromatography indicates the importance of purification techniques in the synthesis of such complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction . These methods are crucial for confirming the structure of complex organic molecules, including the stereochemistry and the position of substituents on the heterocyclic rings. The presence of a 1,2,3-triazole ring in a related compound and its structural confirmation suggest that similar analytical techniques would be applicable for the analysis of the 1,2,4-triazole ring in the compound of interest .

Chemical Reactions Analysis

The chemical reactions involving related heterocyclic compounds have been documented. For example, the reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran in the presence of a catalytic amount of hydrochloric acid under reflux conditions yields a product with a benzofuran moiety . This indicates that the compound may also undergo similar condensation reactions, potentially leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, the properties of related compounds can offer some insights. The presence of a methoxy group and a trifluoromethyl group is likely to influence the compound's lipophilicity, which is an important factor in drug design. The purification methods mentioned, such as gas chromatography and reversed phase chromatography, also provide information on the compound's volatility and polarity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives of 1,2,4-triazole compounds and evaluated their antimicrobial activities. These compounds have shown varying degrees of effectiveness against different microorganisms, indicating their potential use in developing new antimicrobial agents. The study of Bektaş et al. (2007) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives is an example of such research efforts, showcasing the chemical versatility and potential biological relevance of these compounds (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Molecular Docking and Pharmacological Potential

In addition to antimicrobial properties, these compounds have been explored for their potential in pharmacology, particularly as EGFR inhibitors with anti-cancer properties. Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential anti-cancer activity (A. Karayel, 2021).

Enzyme Inhibitory Activities

Further research has been conducted on the synthesis of 1,2,4-triazole analogues and their evaluation as enzyme inhibitors. Virk et al. (2018) reported on conventional versus microwave-assisted synthesis of these compounds and their inhibitory activities against several enzymes, demonstrating the potential for therapeutic applications in treating diseases associated with enzyme dysfunction (N. Virk, A. Rehman, M. Abbasi, S. Z. Siddiqui, U. Rashid, J. Iqbal, M. Saleem, M. Ashraf, Wardah Shahid, S. A. Shah, 2018).

properties

IUPAC Name |

2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-9-24(10-8-13)15(26)11-12-5-3-4-6-14(12)28-2/h3-6,13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUXTROHFALSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)

![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)